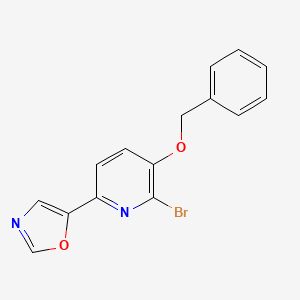
5-(ethylsulfonyl)-1H-indole
Übersicht
Beschreibung
5-(Ethylsulfonyl)-1H-indole, also known as 5-ESI or 5-ethylsulfonylindole, is an organic compound with a molecular weight of 212.3 g/mol. It is a heterocyclic compound, which means that it contains atoms of at least two different elements in its structure. 5-ESI is a sulfur-containing derivative of indole and has been used in various scientific research applications such as in the synthesis of pharmaceuticals, in the development of new materials, and in the study of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
5-(ethylsulfonyl)-1H-indole has been used in various scientific research applications, including in the synthesis of pharmaceuticals, in the development of new materials, and in the study of biochemical and physiological effects. In the synthesis of pharmaceuticals, 5-(ethylsulfonyl)-1H-indole has been used as a key intermediate in the synthesis of a variety of drugs, such as anti-inflammatory agents, analgesics, and anticonvulsants. 5-(ethylsulfonyl)-1H-indole has also been used in the development of new materials, such as organic semiconductors, electrochromic materials, and nanomaterials. In addition, 5-(ethylsulfonyl)-1H-indole has been used in the study of biochemical and physiological effects, such as in the study of the effects of drugs on the human body and in the study of the effects of environmental pollutants on the environment.
Wirkmechanismus
The mechanism of action of 5-(ethylsulfonyl)-1H-indole is not yet fully understood. However, it is believed that 5-(ethylsulfonyl)-1H-indole acts as an inhibitor of the enzyme phosphatidylinositol-4-phosphate 5-kinase (PIP5K), which is involved in the regulation of cell growth and differentiation. In addition, 5-(ethylsulfonyl)-1H-indole is thought to act as an agonist of the G-protein-coupled receptor GPR55, which is involved in the regulation of cell signaling pathways.
Biochemical and Physiological Effects
5-(ethylsulfonyl)-1H-indole has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 5-(ethylsulfonyl)-1H-indole has anti-inflammatory, analgesic, and anticonvulsant effects. In vivo studies have demonstrated that 5-(ethylsulfonyl)-1H-indole can reduce the levels of pro-inflammatory cytokines and can act as an agonist of the G-protein-coupled receptor GPR55. In addition, 5-(ethylsulfonyl)-1H-indole has been shown to have neuroprotective and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
5-(ethylsulfonyl)-1H-indole has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to synthesize, and has a wide range of applications. However, there are some limitations to using 5-(ethylsulfonyl)-1H-indole in laboratory experiments. It is not soluble in water and can be toxic at high concentrations. In addition, it is not stable in the presence of light and oxygen.
Zukünftige Richtungen
There are a number of potential future directions for the use of 5-(ethylsulfonyl)-1H-indole in scientific research. It could be used in the development of new pharmaceuticals, such as anti-inflammatory agents, analgesics, and anticonvulsants. In addition, it could be used in the development of new materials, such as organic semiconductors, electrochromic materials, and nanomaterials. It could also be used in the study of biochemical and physiological effects, such as in the study of the effects of drugs on the human body and in the study of the effects of environmental pollutants on the environment. Finally, it could be used in the development of new diagnostic tools, such as biosensors and imaging techniques.
Eigenschaften
IUPAC Name |
5-ethylsulfonyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S/c1-2-14(12,13)9-3-4-10-8(7-9)5-6-11-10/h3-7,11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXGKRCXWPJQJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC2=C(C=C1)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




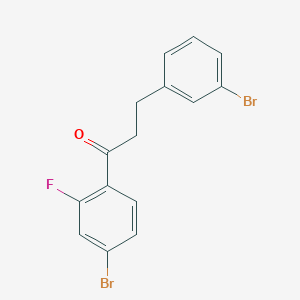
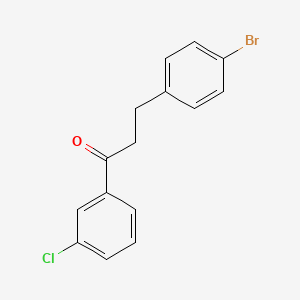

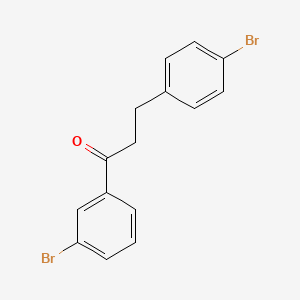

![[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diol](/img/structure/B1532408.png)
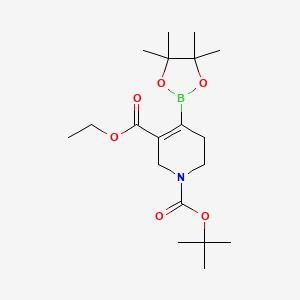


![Tert-butyl 3-oxospiro[isoindoline-1,4'-piperidine]-1'-carboxylate](/img/structure/B1532418.png)
![8-(Tert-butoxycarbonyl)-8-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B1532419.png)
![5-Bromo-2-ethyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1532422.png)
